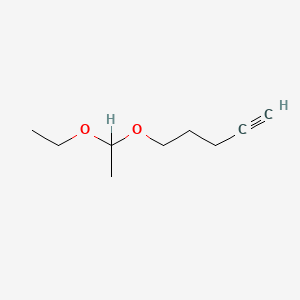

5-(1-Ethoxyethoxy)pent-1-yne

CAS No.: 61565-19-3

Cat. No.: VC18439369

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61565-19-3 |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | 5-(1-ethoxyethoxy)pent-1-yne |

| Standard InChI | InChI=1S/C9H16O2/c1-4-6-7-8-11-9(3)10-5-2/h1,9H,5-8H2,2-3H3 |

| Standard InChI Key | NLFPIKUDKBJDMY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(C)OCCCC#C |

Introduction

Structural Characterization and Molecular Properties

The molecular architecture of 5-(1-Ethoxyethoxy)pent-1-yne features a pent-1-yne backbone substituted at the fifth carbon with a 1-ethoxyethoxy group. Key structural identifiers include:

-

IUPAC Name: 5-(1-ethoxyethoxy)pent-1-yne

The terminal alkyne () confers sp-hybridization, enabling linear geometry and electrophilic reactivity. The ethoxyethoxy group () introduces steric bulk and potential for hydrolysis under acidic or basic conditions.

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry data reveal the compound’s gas-phase behavior across different adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 157.12232 | 132.9 |

| [M+Na]+ | 179.10426 | 142.7 |

| [M+NH4]+ | 174.14886 | 136.9 |

| [M-H]- | 155.10776 | 124.4 |

These values indicate a moderate-sized molecule with adduct-dependent conformational flexibility .

Synthesis and Manufacturing Considerations

While explicit synthetic protocols remain undocumented in peer-reviewed literature, commercial suppliers describe its preparation via alkyne-ether coupling reactions. A plausible route involves:

-

Alkyne Activation: Propiolic acid derivatives react with ethoxyethanol under Mitsunobu conditions to install the ether linkage.

-

Chain Elongation: Sequential alkylation or Grignard additions extend the carbon backbone.

Reaction efficiency is influenced by solvent polarity (e.g., THF vs. DMF), temperature (typically 0–60°C), and catalysts (e.g., CuI for alkyne couplings). Yield optimization remains an open challenge, as no industrial-scale production data are available.

Physicochemical and Spectroscopic Profiles

Solubility and Stability

-

Solubility: Likely polar aprotic solvents (e.g., DCM, THF) due to the ether moiety; limited aqueous solubility (, estimated).

-

Stability: Susceptible to acid-catalyzed hydrolysis of the ethoxyethoxy group, generating pent-1-yn-5-ol and ethanol.

Spectroscopic Fingerprints

Reactivity and Functionalization Pathways

The compound’s reactivity stems from two key sites:

Alkyne-Based Transformations

-

Nucleophilic Additions: Deprotonation (e.g., with LDA) forms acetylides for C-C bond formation .

-

Cycloadditions: Participation in Huisgen azide-alkyne click chemistry under Cu(I) catalysis .

Ether Group Modifications

-

Hydrolysis: Acidic conditions (HCl/HO) cleave the ethoxyethoxy group to yield primary alcohols.

-

Oxidation: Tertiary ethers are generally oxidation-resistant, preserving the backbone under mild conditions .

Applications in Organic Synthesis

5-(1-Ethoxyethoxy)pent-1-yne serves as a bifunctional building block:

Protective Group Strategy

The ethoxyethoxy group temporarily masks hydroxyl functionality during multi-step syntheses, as demonstrated in analogous compounds for pheromone production .

Cross-Coupling Reactions

Palladium-catalyzed Sonogashira couplings exploit the terminal alkyne for sp-sp bond formation, useful in conjugated polymer synthesis .

Natural Product Analogues

Structural parallels to insect pheromones (e.g., 8-dodecenyl acetates) suggest potential in agrochemical research .

Research Gaps and Future Directions

Despite its synthetic promise, critical knowledge gaps persist:

-

Toxicity Data: No LD or ecotoxicological studies are available.

-

Catalytic Applications: Unexplored potential in asymmetric catalysis or organometallic chemistry.

-

Scalable Synthesis: Current methods lack yield optimization and green chemistry metrics.

Future studies should prioritize kinetic resolution techniques and enantioselective transformations to unlock pharmaceutical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume